molecular formula C10H19ClN2O2 B582147 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 1207840-19-4

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B582147
CAS No.: 1207840-19-4
M. Wt: 234.724
InChI Key: NTACALZQFMUCEJ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride (CAS: 1041026-71-4) is a spirocyclic amine derivative widely used as a building block in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₁₈N₂O₂·HCl, with a molecular weight of 234.73 g/mol . The parent compound (CAS: 1041026-70-3) has a LogP value of 1.09, indicating moderate lipophilicity, and a polar surface area of 41.57 Ų, suggesting moderate solubility in aqueous environments . It is typically stored under inert gas at -20°C to ensure stability . This compound is commercially available from 12 suppliers, highlighting its importance in pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;/h11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACALZQFMUCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704408
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207840-19-4
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride
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Preparation Methods

Cyclization Strategies

The spiro[3.3]heptane structure is typically assembled via intramolecular cyclization. Patent US10633381B2 describes the use of ring-closing metathesis or nucleophilic substitution to form the diazaspiro system. For example, a diamine precursor such as 1,3-diamine-propane derivative may undergo base-mediated cyclization in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (80–100°C). Alternative routes employ transition metal catalysts, though specific details remain proprietary.

Boc Protection of the Amine

Following cyclization, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical for preventing unwanted side reactions during subsequent functionalization. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) at 0–25°C, yielding tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Hydrochloride Salt Formation

The final step involves converting the Boc-protected free base into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the compound with hydrogen chloride (HCl) gas or a hydrochloric acid solution in an inert solvent such as ethyl acetate or diethyl ether. Precipitation of the hydrochloride salt occurs under cold conditions (0–5°C), followed by filtration and drying.

Table 1: Representative Reaction Conditions for Hydrochloride Salt Formation

ParameterTypical Conditions
SolventEthyl acetate, Diethyl ether
HCl Source4 M HCl in dioxane, Gaseous HCl
Temperature0–5°C
Reaction Time1–2 hours
Yield85–92% (reported in analogous syntheses)

Analytical Characterization

Quality control of the final product involves spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Confirmatory 1^1H and 13^13C NMR data verify the spirocyclic structure and Boc protection. For instance, the tert-butyl group resonates at δ 1.43 ppm (1^1H) and δ 28.1 ppm (13^13C).

  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 235.1 ([M+H]+^+), consistent with the molecular formula C10H19ClN2O2C_{10}H_{19}ClN_2O_2.

  • HPLC Purity : >98% purity is achieved via reverse-phase chromatography using acetonitrile/water gradients.

Challenges and Optimization

Spirocyclic Ring Instability

The diazaspiro[3.3]heptane core is prone to ring-opening under acidic or high-temperature conditions. Patent WO2010017047A1 highlights the use of low-temperature Boc protection (0°C) to mitigate decomposition.

Scalability Issues

Large-scale synthesis faces challenges in maintaining reaction homogeneity during cyclization. Stirring rates >500 rpm and slow reagent addition are recommended to improve yields.

Applications in Drug Discovery

This compound serves as a building block for KRas G12C inhibitors and microtubule-affinity regulating kinase (MARK) inhibitors. Its spirocyclic architecture enhances binding affinity to enzymatic pockets, as evidenced by its incorporation into preclinical candidates targeting neurodegenerative diseases .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations in 2,6-Diazaspiro[3.3]heptane Derivatives

Several analogs of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride have been synthesized with distinct substituents, leading to variations in physical and chemical properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]²⁰D (c = 0.1 in MeOH) Yield (%) Reference
tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) 2-chloro-4-fluorophenyl, tert-butylsulfinyl C₂₀H₂₉ClFN₂O₃S 431.16 102–104 +20.40 87
tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(furan-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4g) Furan-3-yl C₁₉H₂₈N₂O₄S 386.18 131–133 -20.60 91
tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4h) Thiophen-2-yl C₁₉H₂₈N₂O₃S₂ 402.15 112–114 +44.00 90
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) (CAS: 1041026-71-4) Oxalate salt C₂₂H₃₈N₄O₈ 486.56

Key Observations :

  • Substituent Effects : Bulky groups like tert-butylsulfinyl increase steric hindrance, reducing reaction yields (e.g., 87% for 4d vs. 91% for 4g) .
  • Optical Activity : The [α]²⁰D values vary significantly (±20.40 to +44.00), reflecting enantioselective synthesis pathways .
  • Salt Forms : The hydrochloride and oxalate salts exhibit distinct solubility profiles. For example, the oxalate salt (CAS: 1041026-71-4) has a higher molecular weight (486.56 vs. 234.73) and is less lipophilic .

Comparison with Bicyclic and Spirocyclic Analogs

Compounds with bicyclic or alternative spirocyclic frameworks demonstrate structural and functional differences:

Compound Name (CAS) Structure Type Molecular Formula Key Properties Reference
5-fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5) Bicyclic C₆H₁₀FN·HCl Higher ring strain, enhanced rigidity
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS: 1359655-84-7) Spiro[3.4]octane C₁₃H₂₂N₂O₆ Larger ring size (7-membered vs. 5-membered), lower similarity (0.91)
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1893054-22-2) Spiro[3.3]heptane with benzyl group C₁₅H₁₈N₂O₆ Increased aromaticity, higher molecular weight (322.32)

Key Observations :

  • Ring Size : Spiro[3.4]octane analogs (e.g., CAS: 1359655-84-7) offer expanded conformational flexibility but reduced synthetic accessibility .

Commercial Availability and Pricing

This compound and analogs are available at varying prices and purities:

Compound Name (CAS) Purity Price (USD) Supplier Count Reference
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: 1041026-70-3) 95% 40 (250 mg) 4
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1227382-01-5) 95% 214 (25 g)
This compound (CAS: 1041026-71-4) 97% 12

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign sp³-hybridized carbons (e.g., δ 79.7 ppm for the tert-butyl group) and distinguish axial/equatorial protons in the spirocyclic system (e.g., J = 9.2–10.0 Hz coupling constants) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 431.1569 for 4d ) with <3 ppm error .
  • Melting point : Use differential scanning calorimetry (DSC) to verify purity (e.g., 129–131°C for 4l ) .

Advanced Consideration : Overlapping signals in crowded aromatic regions (e.g., 7.60–7.00 ppm for 4d ) can be resolved via COSY or NOESY experiments to confirm spatial proximity of protons .

How does the spirocyclic architecture of 2,6-diazaspiro[3.3]heptane influence its reactivity in medicinal chemistry applications?

Advanced Research Question
The rigid spirocyclic core restricts conformational flexibility, enhancing binding affinity to targets like vasopressin receptors (). Key effects include:

  • Steric shielding : The tert-butyl group prevents undesired nucleophilic attacks during coupling reactions .
  • Chiral environment : The spiro junction creates distinct diastereotopic faces, critical for enantioselective catalysis (e.g., in GP2 protocols) .
  • Hydrogen-bonding capacity : The diaza moiety participates in H-bonding with biological targets, as seen in analogs for neuropsychological disorder treatments .

What strategies address contradictions in reported yields or enantiomeric ratios for derivatives of this compound?

Advanced Research Question

  • Reagent purity : Trace moisture in LiAlH₄ may reduce yields; pre-drying THF over molecular sieves is recommended .
  • Chiral auxiliary selection : Compare (R)-tert-butylsulfinyl vs. (S)-p-tolylsulfinyl groups (e.g., 4m in ) to optimize enantioselectivity.
  • Scale-up challenges : Pilot continuous flow reactors (industrial methods in ) to mitigate batch-to-batch variability.

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Question

  • Storage protocols : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group .
  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC-UV for decomposition products (e.g., free amine or oxalate salts) .

What role does the hydrochloride counterion play in modulating the compound’s solubility and crystallinity?

Advanced Research Question

  • Salt formation : The HCl counterion improves aqueous solubility (critical for in vitro assays) by protonating the diaza nitrogen .
  • Crystallinity : Compare hydrochloride vs. oxalate salts (e.g., hemioxalate in ) using PXRD to identify polymorphs with optimal stability .

How is this compound utilized in the synthesis of complex heterocycles or bioactive molecules?

Advanced Research Question

  • Spiroannulation : React with α,β-unsaturated carbonyls to form polycyclic frameworks (e.g., benzo-fused triazolodiazepines in ) .
  • Peptide coupling : Use HATU or EDC to conjugate the carboxylate to pharmacophores (e.g., retinol-binding protein antagonists in ) .

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